molecular formula C45H65N13O11S2 B10785780 (2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 162277-99-8

(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B10785780
CAS No.: 162277-99-8
M. Wt: 1028.2 g/mol
InChI Key: QWIZXUKSCAJBBY-NDJSDKDCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-992 involves the assembly of a peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of F-992 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

F-992 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

F-992 has a wide range of scientific research applications:

Mechanism of Action

F-992 exerts its effects by acting as an agonist of vasopressin receptors (AVPR). It binds to these receptors, primarily located in the kidneys, and stimulates the reabsorption of water, thereby reducing urine output. The molecular targets include the V2 receptors in the renal collecting ducts, which activate the cAMP pathway, leading to increased water permeability and reabsorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of F-992

F-992 is unique due to its specific amino acid modifications, which enhance its stability and antidiuretic potency compared to other vasopressin analogues. Its ability to maintain efficacy in overhydrated conditions makes it particularly valuable for clinical applications .

Properties

CAS No.

162277-99-8

Molecular Formula

C45H65N13O11S2

Molecular Weight

1028.2 g/mol

IUPAC Name

(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C45H65N13O11S2/c1-3-45(2)43(69)56-31(21-34(46)60)39(65)55-32(42(68)58-23-26(59)19-33(58)41(67)53-28(13-7-15-50-44(48)49)37(63)51-22-35(47)61)24-70-16-9-14-36(62)52-29(18-25-10-5-4-6-11-25)38(64)54-30(40(66)57-45)20-27-12-8-17-71-27/h4-6,8,10-12,17,26,28-33,59H,3,7,9,13-16,18-24H2,1-2H3,(H2,46,60)(H2,47,61)(H,51,63)(H,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,69)(H,57,66)(H4,48,49,50)/t26-,28-,29-,30+,31+,32+,33+,45+/m1/s1

InChI Key

QWIZXUKSCAJBBY-NDJSDKDCSA-N

Isomeric SMILES

CC[C@]1(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C

Canonical SMILES

CCC1(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4CC(CC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C

Origin of Product

United States

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